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Compound of Interest

Compound Name: Rhoeadine

Cat. No.: B192271 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Rhoeadine is a prominent isoquinoline alkaloid primarily isolated from the petals of the corn

poppy (Papaver rhoeas). As a member of the Papaveraceae family, this natural compound has

garnered interest within the scientific community for its potential pharmacological applications.

A thorough understanding of its physicochemical properties and stability profile is paramount

for its development as a therapeutic agent. This technical guide provides a comprehensive

overview of the core physicochemical characteristics of Rhoeadine, its stability under various

conditions, and detailed experimental protocols for its analysis.

Physicochemical Properties
A precise understanding of the physicochemical properties of a drug candidate is fundamental

to formulation development, pharmacokinetic profiling, and toxicological assessment. The key

physicochemical parameters of Rhoeadine are summarized below.

Chemical Structure and Identity
Chemical Name: (5bR,13bR,15S)-15-Methoxy-6-methyl-5b,6,7,8,13b,15-hexahydro-[1]

[2]dioxolo[4,5-h][1][2]dioxolo[3]benzopyrano[3,4-a]benzazepine

CAS Number: 2718-25-4
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Molecular Formula: C₂₁H₂₁NO₆

Molecular Weight: 383.40 g/mol

Quantitative Physicochemical Data
The following table summarizes the key quantitative physicochemical properties of Rhoeadine.

It is important to note that some of these values are estimated or predicted and should be

confirmed through experimental validation.

Property Value Source

Melting Point 222 °C

Boiling Point (estimated) 510.32 °C

Density (estimated) 1.45 g/cm³

pKa (predicted) 6.40 ± 0.40

Water Solubility (25 °C) 832.6 mg/L

LogP (estimated) 2.4

Appearance Powder

Solubility Profile
Rhoeadine exhibits good solubility in a range of organic solvents. This information is crucial for

extraction, purification, and formulation processes.

Solvent Solubility Source

Chloroform Soluble

Dichloromethane Soluble

Ethyl Acetate Soluble

Dimethyl Sulfoxide (DMSO) Soluble

Acetone Soluble
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Stability Profile
The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that

influences its safety, efficacy, and shelf-life. While specific quantitative stability data for

Rhoeadine under forced degradation conditions is limited in publicly available literature, this

section outlines its likely stability profile based on its chemical structure as an isoquinoline

alkaloid and available information.

Isoquinoline alkaloids, as a class of compounds, are generally susceptible to degradation

through oxidation, hydrolysis, and photodegradation. Their stability is often pH-dependent.

pH Stability
As a weak base with a predicted pKa of 6.40, the solubility and stability of Rhoeadine are

expected to be influenced by pH. While a related alkaloid, Rhoeagenine, is reported to be

stable in acidic conditions, Rhoeadine's stability across a wide pH range requires further

investigation. It is plausible that at extreme pH values, hydrolytic degradation of the acetal

functional groups could occur.

Thermal Stability
The melting point of Rhoeadine is 222 °C, suggesting a degree of thermal stability in the solid

state. However, prolonged exposure to high temperatures, especially in solution, may lead to

degradation. The exact degradation products and kinetics under thermal stress have not been

extensively reported.

Photostability
Many alkaloids are known to be sensitive to light. Photodegradation can lead to complex

chemical transformations, including oxidation and rearrangement reactions. Some alkaloids are

known to undergo photochemical N-demethylation. To ensure the integrity of Rhoeadine, it

should be protected from light during storage and handling.

Oxidative Stability
Early studies have indicated that Rhoeadine can undergo "oxydative hydrolysis" when treated

with nitric acid, suggesting susceptibility to oxidation. The presence of tertiary amine and acetal

functionalities in its structure makes it a potential target for oxidative degradation.
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Stability in Solution
The stability of Rhoeadine in various solvents and buffer systems for pre-formulation and

analytical studies needs to be established. The choice of solvent and pH will be critical in

maintaining its integrity.

The following table summarizes the expected stability of Rhoeadine.

Condition Expected Stability
Potential Degradation
Pathways

Acidic pH Likely unstable over time Hydrolysis of acetal groups

Neutral pH
Expected to be relatively

stable
-

Alkaline pH Likely unstable over time
Base-catalyzed hydrolysis,

oxidation

Elevated Temperature
Degradation likely, especially

in solution
Thermal decomposition

Light Exposure Susceptible to degradation
Photochemical oxidation, N-

demethylation, rearrangement

Oxidizing Agents Susceptible to degradation
Oxidation of tertiary amine and

other functional groups

Experimental Protocols
Detailed and validated experimental protocols are essential for the accurate determination of

physicochemical properties and stability. The following sections outline the methodologies for

key experiments.

Determination of Melting Point
The melting point of Rhoeadine can be determined using a standard capillary melting point

apparatus.
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Sample Preparation: A small amount of finely powdered Rhoeadine is packed into a

capillary tube to a height of 2-3 mm.

Apparatus: A calibrated melting point apparatus with a variable heating rate and a viewing

lens.

Procedure: The capillary tube is placed in the heating block of the apparatus. The

temperature is raised at a rate of 10-20 °C/min until it is about 20 °C below the expected

melting point. The heating rate is then reduced to 1-2 °C/min. The temperature range from

the appearance of the first liquid drop to the complete melting of the sample is recorded as

the melting range.

Determination of Aqueous Solubility (Shake-Flask
Method)
The shake-flask method is a standard procedure for determining the equilibrium solubility of a

compound.

Sample Preparation: An excess amount of Rhoeadine is added to a known volume of

purified water in a sealed flask.

Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C) for a

prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

Sample Analysis: The suspension is filtered through a non-adsorptive filter (e.g., 0.22 µm

PTFE) to remove undissolved solid. The concentration of Rhoeadine in the clear filtrate is

then determined using a validated analytical method, such as High-Performance Liquid

Chromatography (HPLC) with UV detection.

Determination of pKa (Potentiometric Titration)
Potentiometric titration is a reliable method for determining the dissociation constant of a weak

base like Rhoeadine.

Sample Preparation: A known concentration of Rhoeadine is dissolved in a suitable solvent

(e.g., a mixture of water and a co-solvent like methanol if solubility is an issue).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b192271?utm_src=pdf-body
https://www.benchchem.com/product/b192271?utm_src=pdf-body
https://www.benchchem.com/product/b192271?utm_src=pdf-body
https://www.benchchem.com/product/b192271?utm_src=pdf-body
https://www.benchchem.com/product/b192271?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b192271?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M

HCl).

Data Acquisition: The pH of the solution is measured using a calibrated pH meter after each

addition of the titrant.

Data Analysis: A titration curve is constructed by plotting the pH against the volume of titrant

added. The pKa is determined from the pH at the half-equivalence point.

Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and to

develop stability-indicating analytical methods.

Stress Conditions:

Acidic Hydrolysis: Rhoeadine is dissolved in an acidic solution (e.g., 0.1 M HCl) and

heated (e.g., 60 °C) for a specified period.

Alkaline Hydrolysis: Rhoeadine is dissolved in a basic solution (e.g., 0.1 M NaOH) and

heated (e.g., 60 °C) for a specified period.

Oxidative Degradation: Rhoeadine is treated with an oxidizing agent (e.g., 3% H₂O₂) at

room temperature or elevated temperature.

Thermal Degradation: Solid Rhoeadine or a solution of Rhoeadine is exposed to high

temperatures (e.g., 80 °C) for an extended period.

Photodegradation: A solution of Rhoeadine is exposed to a controlled light source (e.g., a

xenon lamp providing ICH-compliant UV and visible light exposure).

Sample Analysis: The stressed samples are analyzed at various time points using a stability-

indicating HPLC method to separate the parent compound from its degradation products.

Data Analysis: The percentage of degradation is calculated, and the degradation products

are characterized using techniques like mass spectrometry (MS) and nuclear magnetic

resonance (NMR) spectroscopy.
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Caption: Workflow for determining key physicochemical properties of Rhoeadine.

General Workflow for a Forced Degradation Study
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Caption: General experimental workflow for conducting forced degradation studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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